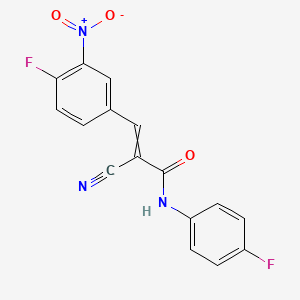

2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2N3O3/c17-12-2-4-13(5-3-12)20-16(22)11(9-19)7-10-1-6-14(18)15(8-10)21(23)24/h1-8H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSVXHBDYQYSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

Amidation: The formation of the amide bond, typically through the reaction of an amine with an acid chloride or an ester under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

Substitution: The fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Reduction of Nitro Group: Formation of 3-amino-4-fluorophenyl derivatives.

Reduction of Cyano Group: Formation of 2-amino-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both nitro and cyano groups can influence biological activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The nitro and cyano groups are known to interact with biological targets, which can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The fluoro groups can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural similarities with several analogs reported in the literature. Key variations include substituents on the phenyl rings and the nature of the amide group. Below is a comparative analysis:

Table 1: Structural Comparison of Prop-2-enamide Derivatives

*Calculated based on formula C₁₇H₁₀F₂N₃O₃.

Key Observations :

- The nitro group in the target compound distinguishes it from analogs like 5b (methoxy) and 5c (chloro), which may alter electronic properties and reactivity .

- The dual fluorine substitution (on both β-phenyl and N-aryl groups) may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Insights :

- Electron-donating groups (e.g., methoxy in 5b ) correlate with higher yields (90%) compared to electron-withdrawing substituents like chlorine (63% for 5c ) .

- The target compound’s nitro group may necessitate harsher reaction conditions or lower yields due to steric and electronic effects, though direct data are unavailable.

- Halogen substituents (F, Cl, Br, I) on aryl groups show minimal impact on bioactivity in maleimide derivatives (e.g., IC₅₀ values within 4.34–7.24 μM) , suggesting fluorine’s role in the target compound may extend beyond potency to pharmacokinetics.

Electronic and Steric Effects

- This contrasts with 5b (methoxy) and 5c (chloro), where electron-donating or moderately withdrawing groups dominate .

- Fluorine Substituents: Dual fluorination may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like 7a .

Biological Activity

2-Cyano-3-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

The compound's molecular formula is , and it features a cyano group, fluorine atoms, and a nitro group, which contribute to its biological properties. The presence of these functional groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The fluorine atoms in the structure increase the compound's lipophilicity, facilitating better membrane permeability and binding affinity to target proteins.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It shows promising results against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent. The nitro group is often associated with antimicrobial activity due to its ability to generate reactive nitrogen species.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | Enzyme inhibition |

| N-(4-Fluoro-3-Nitrophenyl)acetamide | Structure | Moderate cytotoxicity | Unknown |

| 4-Fluoro-3-Nitrobenzyl Alcohol | Structure | Low antibacterial activity | Unknown |

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on MCF-7 (breast cancer) cells showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting strong anticancer properties.

- Antimicrobial Efficacy : Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating effective antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.